![molecular formula C6H9BF3KO2 B13331541 Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide](/img/structure/B13331541.png)
Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide is a chemical compound with the molecular formula C6H9BF3KO2. It is known for its unique structure, which includes a trifluoroborate group attached to a cyclobutyl ring with a methoxycarbonyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide typically involves the reaction of a cyclobutylboronic acid derivative with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is usually catalyzed by a palladium complex to facilitate the formation of the boranuide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce borohydrides. Substitution reactions can result in a variety of functionalized boron compounds .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers investigate its potential as a building block for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide involves its ability to form stable boron-carbon bonds. The trifluoroborate group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis. The compound can interact with various molecular targets, including nucleophiles and electrophiles, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide: Similar structure but with a phenyl ring instead of a cyclobutyl ring.
Potassium trifluoro[3-(methoxycarbonyl)ethyl]boranuide: Similar structure but with an ethyl group instead of a cyclobutyl ring.
Uniqueness
Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in specific synthetic applications where other trifluoroborate compounds may not be as effective .
Eigenschaften
Molekularformel |
C6H9BF3KO2 |
|---|---|
Molekulargewicht |
220.04 g/mol |
IUPAC-Name |
potassium;trifluoro-(3-methoxycarbonylcyclobutyl)boranuide |
InChI |
InChI=1S/C6H9BF3O2.K/c1-12-6(11)4-2-5(3-4)7(8,9)10;/h4-5H,2-3H2,1H3;/q-1;+1 |
InChI-Schlüssel |
DUXSNZBYQKLGMP-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1CC(C1)C(=O)OC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


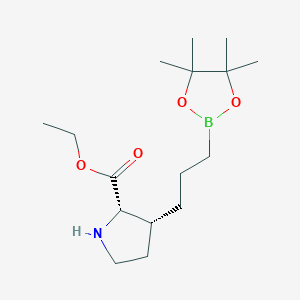
![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazol-4-amine](/img/structure/B13331466.png)
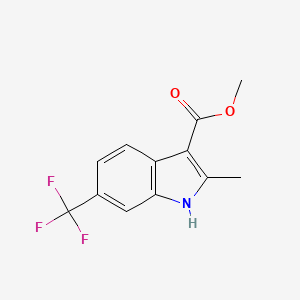

![Benzaldehyde, 3-methoxy-4-[4-(trifluoromethyl)-1H-imidazol-1-yl]-](/img/structure/B13331484.png)

![2-(6-Chloropyridin-3-yl)-7-oxa-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B13331509.png)
![1-(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B13331514.png)
![2-(1H-Benzo[d][1,2,3]triazol-4-yl)cyclohexan-1-one](/img/structure/B13331522.png)
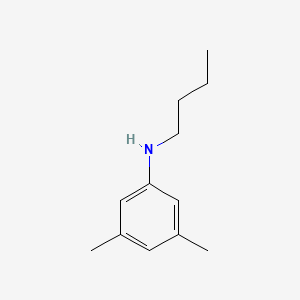
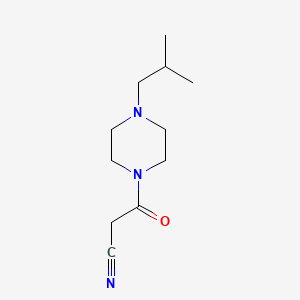
![1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol](/img/structure/B13331531.png)
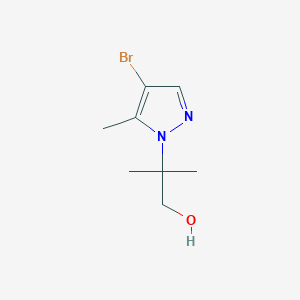
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B13331537.png)
